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molecular formula C14H18INO2 B8623791 tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate

tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate

Cat. No. B8623791
M. Wt: 359.20 g/mol
InChI Key: FCADQNBESPLYMJ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

3 mL (38.76 mmol) of trifluoroacetic acid are added to a solution of 1 g (2.78 mmol) of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate in 40 mL dichloromethane and stirred for 24 h. Then the solvent is eliminated by rotary evaporation and the residue is combined with toluene and then again eliminated by rotary evaporation. This residue is then added to a solution of 0.39 g (2.8 mmol) of potassium carbonate in 20 mL of water and stirred for 30 minutes at RT. The aqueous phase is extracted with dichloromethane, the organic phase is dried with sodium sulfate and the solvent is eliminated by rotary evaporation. Yield: 0.7 g (97% of theory); C9H10IN (M=259.09); calc.: molecular ion peak (M+H)+: 260; found: molecular ion peak (M+H)+: 260.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[I:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2([NH:18]C(=O)OC(C)(C)C)[CH2:17][CH2:16]2)=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>ClCCl.O>[I:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2([NH2:18])[CH2:16][CH2:17]2)=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent is eliminated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
again eliminated by rotary evaporation
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at RT
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is eliminated by rotary evaporation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
IC1=CC=C(C=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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